Interleukin-6 was first identified in 1973 as a soluble factor secreted by T cells that plays a significant role in stimulating antibody production by B cells. It is produced by various cell types, including monocytes, fibroblasts, and endothelial cells, particularly in response to infections or tissue injury .
The synthesis of interleukin-6 (88-121) can be performed through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method involves:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like mass spectrometry are employed to confirm the molecular weight and identity of the synthesized peptide.
The molecular structure of interleukin-6 (88-121) consists of an alpha-helical conformation typical of many cytokines, contributing to its stability and interaction with receptors. The presence of disulfide bonds may also influence its three-dimensional structure .
Key structural data includes:
Interleukin-6 (88-121) participates in several biochemical reactions primarily involving receptor binding:
The activation process involves dimerization of receptors upon binding, which triggers phosphorylation events essential for signal propagation.
The mechanism by which interleukin-6 (88-121) exerts its effects involves:
Research indicates that dysregulation in interleukin-6 signaling can contribute to chronic inflammatory diseases and malignancies.
Interleukin-6 (88-121) appears as a lyophilized powder with high solubility in aqueous solutions. It should be stored at -20°C to maintain stability .
Key chemical properties include:
These properties are crucial for maintaining functionality during experimental applications.
Interleukin-6 (88-121) has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3